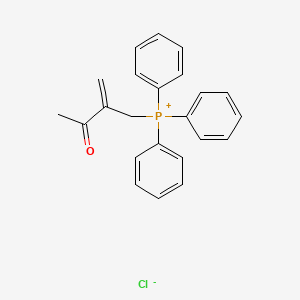
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is a compound of significant interest in organic chemistry. It is a phosphonium salt, characterized by the presence of a triphenylphosphine group attached to a (2-methylidene-3-oxobutyl) moiety. This compound is often used in various organic synthesis reactions, particularly those involving the Wittig reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process generally follows these steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide in a nucleophilic substitution reaction to form the phosphonium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Wittig Reaction: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and strong bases such as butyl lithium.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. Solvents like tetrahydrofuran (THF) or dichloromethane are often used.
Major Products
The major products formed from these reactions are alkenes, particularly when the compound is used in the Wittig reaction. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction.
Aplicaciones Científicas De Investigación
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride primarily involves its role as a reagent in the Wittig reaction. The phosphonium group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This leads to the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product.
Comparación Con Compuestos Similares
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the (2-methylidene-3-oxobutyl) moiety.
Triphenylphosphine: A simpler compound without the additional alkyl group, commonly used in various organic reactions.
Uniqueness
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is unique due to its specific structure, which allows it to participate in the Wittig reaction with high efficiency. Its ability to form stable intermediates and produce alkenes with precise double bond placement makes it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
51919-07-4 |
|---|---|
Fórmula molecular |
C23H22ClOP |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
(2-methylidene-3-oxobutyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22OP.ClH/c1-19(20(2)24)18-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
Clave InChI |
ZPOVOWQNVFFIKU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
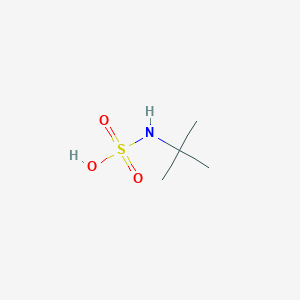


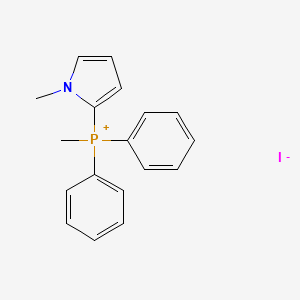
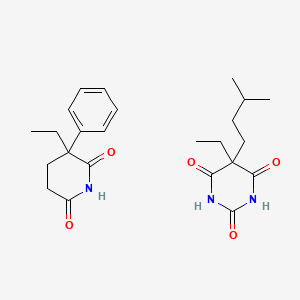
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)



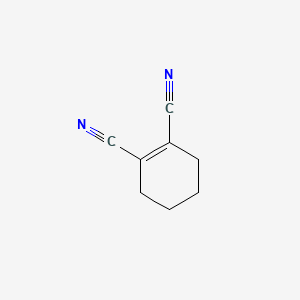
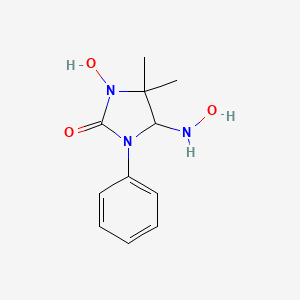
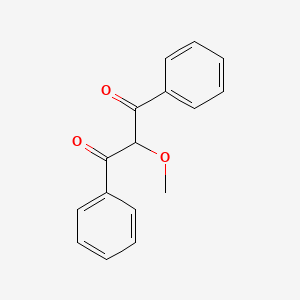
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
